molecular formula C12H16BF3N2O2 B582078 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine CAS No. 944401-57-4

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B582078
CAS No.: 944401-57-4
M. Wt: 288.077
InChI Key: AHNBKJSRXQDYEO-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a pyridine ring with three key substituents:

  • Boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 4.
  • Trifluoromethyl group (-CF₃) at position 4.
  • Amino group (-NH₂) at position 2.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNBKJSRXQDYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30726165
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-57-4
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30726165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Traceless Borylation of Amino-Substituted Pyridines

Iridium-catalyzed traceless borylation enables direct installation of boronate esters onto pyridine scaffolds while eliminating amino groups. For 4-(trifluoromethyl)pyridin-2-amine derivatives, this method achieves regioselective borylation at the 5-position.

Procedure :

  • Reagents : [Ir(OMe)(COD)]₂ (1 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (2 mol%), pinacolborane (HBPin, 1.5 equiv).

  • Conditions : Substrate (1 equiv) is combined with precatalyst and ligand under nitrogen. The mixture is stirred at 80°C for 12–24 hours.

  • Workup : Purification via silica gel chromatography yields the boronate ester.

Key Data :

ParameterValue
Yield83% (for analogous substrates)
RegioselectivityExclusive 5-position borylation
Substrate ScopeRequires amino or bromo groups at 2-position

This method avoids pre-functionalization but demands careful ligand selection to suppress side reactions.

Suzuki-Miyaura Cross-Coupling

Boronate Ester Installation via Palladium Catalysis

Suzuki-Miyaura coupling replaces halogen atoms with boronate esters using palladium catalysts. For 5-bromo-4-(trifluoromethyl)pyridin-2-amine precursors, this method offers high efficiency.

Procedure :

  • Reagents : 2-Amino-5-bromo-4-(trifluoromethyl)pyridine, bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ (5 mol%), KOAc (3 equiv).

  • Conditions : Reaction in dioxane at 90°C for 12 hours under nitrogen.

  • Workup : Extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

Key Data :

ParameterValue
Yield70–85%
Purity>95% (by HPLC)
LimitationsRequires stoichiometric B₂Pin₂

This method is scalable but depends on brominated precursors, which may require multi-step synthesis.

Nucleophilic Substitution with Boron Reagents

Displacement of Chlorine with Pinacol Boronate

Chloropyridine derivatives undergo nucleophilic substitution with boron nucleophiles under basic conditions.

Procedure :

  • Reagents : 2-Chloro-5-(trifluoromethyl)pyridin-4-amine, pinacolborane, Na₂CO₃.

  • Conditions : Microwave heating at 120°C for 1 hour in DMSO.

  • Workup : Dilute with DCM, filter, and concentrate.

Key Data :

ParameterValue
Yield65–75%
Reaction Time1–2 hours
SolventDMSO (polar aprotic)

This approach is rapid but limited by substrate availability and competing side reactions.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityCatalyst CostScalability
Iridium-Catalyzed83HighHighModerate
Suzuki-Miyaura85N/AModerateHigh
Nucleophilic70ModerateLowLow

Insights :

  • Iridium catalysis excels in regioselectivity but suffers from expensive ligands.

  • Suzuki-Miyaura is optimal for scalability but requires halogenated precursors.

  • Nucleophilic substitution is cost-effective but less efficient.

Synthetic Challenges and Optimization

Byproduct Formation in Borylation

Competing protodeborylation and dimerization are common side reactions. Using excess HBPin (2.0 equiv) and low temperatures (60°C) mitigates these issues.

Purification Strategies

Silica gel chromatography remains the standard, but recrystallization from hexane/EtOAc (3:1) improves purity to >98% .

Chemical Reactions Analysis

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura coupling reactions with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryl or styrene derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding pyridine N-oxide.

    Substitution Reactions:

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.

    Material Science: It is employed in the synthesis of advanced materials, such as polymers and electronic materials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine involves its ability to participate in various chemical reactions, such as coupling and substitution reactions. The boronate ester group plays a crucial role in these reactions by acting as a nucleophile or an electrophile, depending on the reaction conditions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Analogs

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 402960-38-7)
  • Key Differences :
    • Heterocyclic Core : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen).
    • Substituents : Lacks the trifluoromethyl group.
  • Impact: Reduced electron-withdrawing effects compared to -CF₃, leading to lower reactivity in cross-coupling reactions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 944401-58-5)
  • Key Differences :
    • Substituent Position : -CF₃ at position 4 on pyrimidine.
  • Impact: Similar electronic effects to the target compound but with altered steric and electronic profiles due to the pyrimidine core . Structural similarity score: 0.86 (vs. 0.89 for non-CF₃ pyrimidine analog) .

Pyridine-Based Isomers and Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine (CAS 947249-01-6)
  • Key Differences :
    • -CF₃ Position : At position 3 instead of 4.
  • Molecular weight and formula identical to the target compound, but distinct NMR profiles (e.g., δ 8.50 ppm for H-6 in the target vs. δ 8.25 ppm in the isomer) .
N-(Cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 35)
  • Key Differences :
    • Substituent : Cyclopropylmethyl group replaces -CF₃.
    • Boronic Ester Position : At pyridine position 4.
  • Impact :
    • Increased lipophilicity (logP) due to the cyclopropyl group, enhancing membrane permeability .
    • Lower reactivity in cross-coupling due to reduced electron-withdrawing effects .
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (Compound 23)
  • Key Differences :
    • Substituent : Methyl (-CH₃) replaces -CF₃.
  • Impact :
    • Reduced electron-withdrawing effects, leading to slower reaction kinetics in Pd-catalyzed couplings .
    • Simplified synthesis (quantitative yield reported) due to methyl’s stability .

Other Heterocyclic Derivatives

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
  • Key Differences :
    • Additional Substituents : Fluorine atoms at positions 2 and 5.
  • Impact: Enhanced metabolic stability and oxidative resistance due to fluorine’s electronegativity . Potential steric hindrance in coupling reactions .
tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate
  • Key Differences: Amino Group Protection: Carbamate (-NHBoc) replaces -NH₂.
  • Impact :
    • Requires deprotection (e.g., TFA) for biological activity, limiting in vivo utility .
    • Improved stability during storage and handling .

Comparative Data Table

Compound Name CAS Number Core Structure Substituents Molecular Weight Key Applications
Target Compound 944401-57-4 Pyridine -CF₃ (C4), -Bpin (C5) 288.07 Suzuki couplings, kinase inhibitors
Pyrimidine Analog 944401-58-5 Pyrimidine -CF₃ (C4), -Bpin (C5) 288.07 Antibacterial agents
3-CF₃ Isomer 947249-01-6 Pyridine -CF₃ (C3), -Bpin (C5) 288.07 Drug discovery intermediates
Compound 35 N/A Pyridine Cyclopropylmethyl (C2), -Bpin (C4) 274.17 GSK-3β inhibitors

Research Findings and Implications

  • Reactivity : The -CF₃ group in the target compound enhances electrophilicity at the boron center, improving Suzuki-Miyaura coupling yields compared to methyl or unprotected amine analogs .
  • Biological Activity : Trifluoromethyl-substituted pyridines show higher selectivity in kinase inhibition due to strong hydrophobic interactions .
  • Safety : The target compound’s hazard profile (H319: eye irritation) is more severe than methyl-substituted analogs, necessitating stringent handling protocols .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological properties of this compound, including its antibacterial activity, mechanism of action, and structure-activity relationships (SAR).

The compound's chemical structure is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a dioxaborolane moiety. The molecular formula is C13H17BN2OC_{13}H_{17}BN_{2}O with a molecular weight of 244.10 g/mol. Its CAS number is 754214-56-7.

PropertyValue
Molecular FormulaC13H17BN2O
Molecular Weight244.10 g/mol
CAS Number754214-56-7
Purity≥95%

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of related compounds in the same class. For instance, compounds with similar structural features have demonstrated significant activity against various bacterial strains.

  • Mechanism of Action : The antibacterial action is often attributed to the inhibition of bacterial enzymes such as DNA gyrase and topoisomerases. Molecular docking studies suggest that these compounds can effectively bind to the active sites of these enzymes, disrupting their function.
  • Case Study : A study evaluated the antibacterial effects of several trifluoromethylated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with smaller substituents exhibited enhanced activity compared to those with bulkier groups. For example, a derivative showed an MIC (Minimum Inhibitory Concentration) similar to that of chloramphenicol against Staphylococcus aureus and Pseudomonas aeruginosa .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the pyridine ring significantly affect biological activity:

  • Trifluoromethyl Substitution : The presence of the trifluoromethyl group enhances lipophilicity and may improve membrane permeability.
  • Dioxaborolane Moiety : This functional group contributes to the compound's stability and reactivity in biological systems.

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

  • In Vitro Studies : Compounds similar to this compound have been tested in vitro against various pathogens. Results show promising antibacterial activity with potential for further development into therapeutic agents .
  • Toxicity Profile : Initial assessments indicate moderate toxicity levels in cell lines; however, further studies are required to establish safety profiles for clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions. A typical protocol involves reacting a halogenated pyridine precursor (e.g., 4-(trifluoromethyl)-2-aminopyridine-5-boronic acid pinacol ester) with a boronic ester under Pd catalysis. Key conditions include:

  • Catalyst : Pd(PPh₃)₄ (10 mol%) .
  • Base : Na₂CO₃ (3.0 eq.) in a DME/H₂O (10:1) solvent system .
  • Temperature : 150°C for 1 hour under microwave or reflux conditions .
    • Critical Parameters : Ensure anhydrous conditions to prevent boronic ester hydrolysis. Monitor reaction progress via TLC or LC-MS.

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl at C4, boronic ester at C5) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺: ~317.2 g/mol).
  • IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. What are the key challenges in optimizing Suzuki-Miyaura coupling yields for this compound?

  • Data Contradictions : Conflicting reports on yields (e.g., 60–90%) may arise from:

  • Catalyst Loading : Higher Pd concentrations (≥15 mol%) improve yields but increase metal contamination .
  • Substrate Steric Effects : The trifluoromethyl group at C4 may hinder boronic ester activation .
    • Mitigation Strategies :
  • Use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
  • Pre-activate the boronic ester via Miyaura borylation .

Q. How does the trifluoromethyl group influence electronic and steric properties in cross-coupling reactions?

  • Mechanistic Insights :

  • Electron-Withdrawing Effect : The CF₃ group reduces electron density on the pyridine ring, slowing oxidative addition but stabilizing intermediates .
  • Steric Hindrance : Ortho-substitution (C4-CF₃) may impede transmetalation steps. Computational studies (DFT) are recommended to model transition states .
    • Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic profiling .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

  • Degradation Pathways :

  • Hydrolysis : The boronic ester is prone to hydrolysis in aqueous media (t₁/₂ < 24 hours at pH 7.4) .
  • Thermal Stability : Decomposition above 80°C (TGA/DSC analysis recommended) .
    • Storage Recommendations : Store at –20°C under inert atmosphere (argon) with desiccants .

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